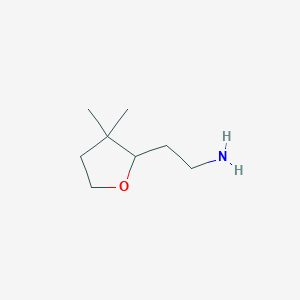

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

CAS No.: 2228338-78-9

Cat. No.: VC4737045

Molecular Formula: C8H17NO

Molecular Weight: 143.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228338-78-9 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 |

| IUPAC Name | 2-(3,3-dimethyloxolan-2-yl)ethanamine |

| Standard InChI | InChI=1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3 |

| Standard InChI Key | KBLBABWGZOWWBO-UHFFFAOYSA-N |

| SMILES | CC1(CCOC1CCN)C |

Introduction

Chemical Structure and Properties

The compound’s IUPAC name, 2-(3,3-dimethyloxolan-2-yl)ethanamine, reflects its structural configuration: a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 3-position and an ethanamine side chain at the 2-position. The canonical SMILES representation, , underscores its bicyclic nature. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| InChI Key | KBLBABWGZOWWBO-UHFFFAOYSA-N |

The oxolane ring contributes to steric hindrance, while the primary amine group enables nucleophilic reactivity, making the compound a versatile intermediate in synthetic chemistry.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine commonly employs reductive amination strategies. In this process, 3,3-dimethyloxolane is first oxidized to a ketone intermediate, which subsequently reacts with ammonia or a primary amine in the presence of reducing agents such as sodium borohydride () or lithium aluminum hydride (). Reaction conditions—including temperature, solvent polarity, and catalyst selection—critically influence yield and purity.

Industrial Manufacturing

Industrial production scales these reactions using continuous flow reactors, which enhance heat transfer and mixing efficiency. Post-synthesis purification often involves fractional distillation or recrystallization to achieve >95% purity. Process optimization focuses on minimizing waste and maximizing throughput, aligning with green chemistry principles.

Chemical Reactivity

Oxidation and Reduction

The amine group undergoes oxidation with agents like potassium permanganate () to form nitro compounds or imines. Conversely, reduction of the oxolane ring’s ether linkage can yield diols under acidic conditions. For example, catalytic hydrogenation () selectively reduces the ring without affecting the amine.

Substitution Reactions

The primary amine participates in nucleophilic substitution with alkyl halides or acyl chlorides, producing secondary amines or amides, respectively. These reactions are pivotal for derivatizing the compound into pharmacologically relevant molecules.

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for synthesizing heterocyclic compounds, such as pyrrolidines and piperidines, which are prevalent in drug discovery. Its rigid oxolane scaffold is particularly valuable in designing conformationally restricted analogs.

Biochemical Studies

In enzymology, the amine group acts as a ligand for metalloenzymes, facilitating studies on substrate binding and catalysis. Preliminary assays indicate inhibitory effects on bacterial peptidases, though detailed mechanistic insights remain under investigation.

Industrial Uses

As an intermediate in agrochemical production, the compound contributes to herbicides and fungicides. Its stability under acidic conditions makes it suitable for polymer cross-linking agents in materials science.

Comparison with Structural Analogs

| Compound | Functional Group | Key Differences |

|---|---|---|

| 2-(3,3-Dimethyloxolan-2-yl)ethanol | Hydroxyl | Reduced nucleophilicity |

| 2-(3,3-Dimethyloxolan-2-yl)acetic acid | Carboxylic acid | Enhanced acidity, metal chelation |

The ethanamine moiety in 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine confers superior reactivity in alkylation reactions compared to its hydroxyl or carboxylate analogs, underscoring its synthetic utility.

Future Perspectives

While current applications focus on synthetic intermediacy, the compound’s biological activity warrants expanded structure-activity relationship (SAR) studies. Computational modeling could identify derivatives with enhanced antimicrobial potency or reduced toxicity. Additionally, exploring its role in asymmetric catalysis may unlock novel enantioselective synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume